Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate
Description
Properties
IUPAC Name |
methyl 2-acetamido-3-(4-acetyloxy-2,6-dimethylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-9-6-13(22-12(4)19)7-10(2)14(9)8-15(16(20)21-5)17-11(3)18/h6-7,15H,8H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQVQBCPGJMDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)C)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate typically involves multiple steps. One common method includes the esterification of 3-[4-(hydroxy)-2,6-dimethylphenyl]-2-acetamidopropanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Phenylalanine-Derived Fungicide Class
The compound belongs to a broader class of N-acylated alanine derivatives, which are pivotal in antifungal agents. Below is a comparative analysis with key analogs:
Key Observations :
- Bioactivity: Metalaxyl’s methoxyacetyl group is associated with broad-spectrum activity against Peronosporales, whereas the target compound’s acetyloxy group might limit its efficacy against specific pathogens .
Comparison with Isomeric Forms
and highlight the (2Z)-isomer of the compound, methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate.
Physicochemical and Functional Properties
Solubility and Stability
- Hydrophilicity : The acetyloxy group enhances water solubility relative to benalaxyl but less than metalaxyl’s methoxyacetyl group.
- Stability : Acetamido and acetyloxy groups may increase susceptibility to enzymatic hydrolysis compared to more stable methoxyacetyl analogs .
Biological Activity
Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources, and presents them in a structured manner.
- Chemical Name : this compound
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : 1820748-77-3
Structure
The compound features a methyl ester functional group, an acetyloxy group, and an acetamido group, contributing to its potential biological activities.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antioxidant Properties : Research suggests that the presence of the acetyloxy group enhances the antioxidant capacity of the compound. This could be beneficial in protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents.
The biological activity is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and oxidative stress pathways.
- Modulation of Cell Signaling : It may affect signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects. The compound was administered at various doses (10 mg/kg, 20 mg/kg) with results showing a dose-dependent response.
Study 2: Antioxidant Activity Assessment
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited a notable reduction in DPPH radical concentration, suggesting effective free radical scavenging activity. The IC50 value was determined to be approximately 50 µM.
Study 3: Antimicrobial Testing
The antimicrobial efficacy was evaluated against several bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for E. coli, indicating promising antibacterial activity.
Data Summary Table
| Biological Activity | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in paw edema | Study 1 |
| Antioxidant | IC50 = 50 µM in DPPH assay | Study 2 |
| Antimicrobial | MIC = 32 µg/mL against E. coli | Study 3 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidopropanoate, and how can purification challenges be addressed?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions or esterification reactions. For example, a triazine-based intermediate synthesis (as in structurally analogous compounds) employs stepwise temperature control (−35°C to 40°C) and reagents like DIPEA to enhance reaction efficiency . Purification often requires gradient elution via MPLC (e.g., CH₂Cl₂ with 1–20% EtOAc) to resolve polar byproducts. Mixed fractions may necessitate secondary chromatography (e.g., 4% EtOAc in CH₂Cl₂) . Yield optimization (up to 90%) is achievable by adjusting stoichiometric ratios (e.g., 1.15 equiv. of amine derivatives) and reaction times (23–47 hours) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Analyze acetyloxy (δ ~2.3 ppm) and acetamido (δ ~2.0 ppm) proton signals, with aromatic protons (δ ~6.5–7.5 ppm) confirming substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (m/z ~305.33 for C₁₆H₁₉NO₅) .
- Chromatography : Monitor purity via TLC (Rf ~0.18 in hexane/EtOAc 2:1) .
Q. What experimental conditions affect the stability of this compound, and how can degradation be mitigated?
- Methodological Answer : Stability studies should assess:
- pH Sensitivity : Use HPLC to track degradation in acidic/basic buffers (e.g., pH 2–10). Acetyloxy groups are prone to hydrolysis under alkaline conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C can identify decomposition thresholds. Store samples at −20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or isomer identification?
- X-ray Crystallography : Resolve absolute configuration ambiguities.
- Computational Modeling : Compare DFT-calculated NMR shifts with experimental data .
- Chiral HPLC : Separate enantiomers using amylose-based columns and polar mobile phases .
Q. What strategies are effective for probing structure-activity relationships (SAR) in analogues of this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize derivatives with varied substituents (e.g., replacing acetyloxy with methoxy or nitro groups) .
- In Vitro Assays : Test antifungal activity (e.g., against Phytophthora spp.) using agar dilution methods, referencing metalaxyl (a structural analogue) as a positive control .
- Molecular Docking : Map interactions with target enzymes (e.g., fungal RNA polymerase) using AutoDock Vina .
Q. How can researchers address low yields in scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side reactions.
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., acylations) .
- DoE (Design of Experiments) : Optimize parameters like temperature, solvent polarity, and reagent addition rates using factorial design .
Data Contradiction Analysis
Q. How should conflicting bioactivity data between lab-scale and in vivo studies be interpreted?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS to identify metabolic inactivation (e.g., esterase-mediated hydrolysis) .
- Formulation Adjustments : Encapsulate the compound in liposomes to enhance tissue penetration .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
